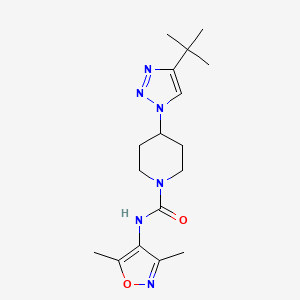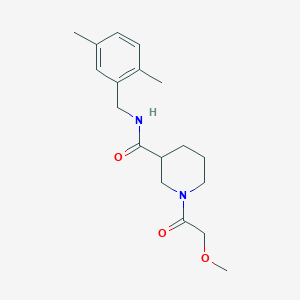
N-(2,5-dimethylbenzyl)-1-(methoxyacetyl)piperidine-3-carboxamide
説明
N-(2,5-dimethylbenzyl)-1-(methoxyacetyl)piperidine-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-tumor properties. It was first identified in the 1980s as a compound produced by the Australian plant Duboisia myoporoides, and its chemical structure was elucidated in the 1990s. Since then, DMXAA has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2,5-dimethylbenzyl)-1-(methoxyacetyl)piperidine-3-carboxamide is not fully understood, but it is thought to involve the activation of the STING pathway, a key component of the innate immune system. This compound has been shown to bind to and activate STING, leading to the production of type I interferons and other cytokines that can stimulate the immune system. The compound has also been reported to inhibit the NF-kB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the activation of immune cells such as macrophages and dendritic cells, the induction of apoptosis in tumor cells, and the inhibition of angiogenesis. The compound has also been reported to increase the permeability of blood vessels in tumors, allowing immune cells to better access the tumor microenvironment. In addition, this compound has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of N-(2,5-dimethylbenzyl)-1-(methoxyacetyl)piperidine-3-carboxamide for lab experiments is its ability to activate the immune system, making it a useful tool for studying immune cell function and the immune response to tumors. The compound has also been shown to be effective in a range of tumor models, making it a versatile tool for studying different types of cancer. However, this compound has some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
将来の方向性
There are several potential future directions for research on N-(2,5-dimethylbenzyl)-1-(methoxyacetyl)piperidine-3-carboxamide. One area of interest is the development of new synthetic methods to improve yield and purity. Another area of focus is the identification of biomarkers that can predict response to this compound treatment, allowing for more personalized therapy. In addition, there is interest in exploring the combination of this compound with other immunotherapies or chemotherapy agents to enhance its anti-tumor effects. Finally, there is ongoing research into the mechanism of action of this compound, with the goal of identifying new targets for cancer therapy.
科学的研究の応用
N-(2,5-dimethylbenzyl)-1-(methoxyacetyl)piperidine-3-carboxamide has been extensively studied for its anti-tumor properties, with numerous preclinical studies demonstrating its ability to induce tumor cell death and inhibit tumor growth in animal models. The compound has been shown to activate the immune system, leading to the production of cytokines and chemokines that can recruit immune cells to the site of the tumor. This compound has also been reported to have anti-angiogenic properties, inhibiting the growth of blood vessels that supply the tumor with nutrients.
特性
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]-1-(2-methoxyacetyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13-6-7-14(2)16(9-13)10-19-18(22)15-5-4-8-20(11-15)17(21)12-23-3/h6-7,9,15H,4-5,8,10-12H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWNBYFZWRDBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CNC(=O)C2CCCN(C2)C(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



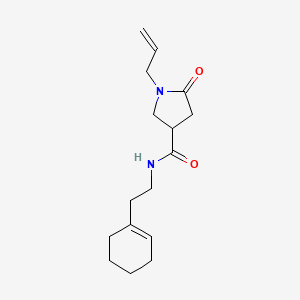
![2,2-dimethyl-N-(1-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B3922715.png)
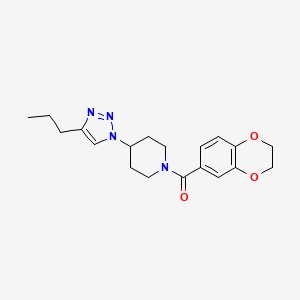
![N-[4-(2-oxo-2-{[2-(2-oxoimidazolidin-1-yl)ethyl]amino}ethyl)phenyl]butanamide](/img/structure/B3922724.png)
![3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B3922733.png)
![2-methyl-8-[(2-methyl-1H-indol-3-yl)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3922745.png)
![N-(4-methoxybenzyl)-2,5-dimethyl-N-prop-2-yn-1-yl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3922760.png)

![10-{[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B3922784.png)
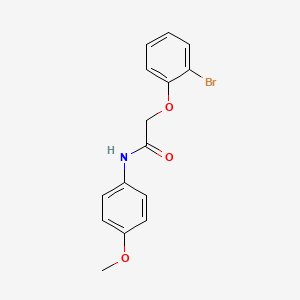
![N-[1-(4-chlorobenzyl)-4-methyl-1H-pyrazol-5-yl]-3-methyl-2-furamide](/img/structure/B3922794.png)
![1-(2-ethylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3922803.png)
![ethyl 4-{1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B3922809.png)
